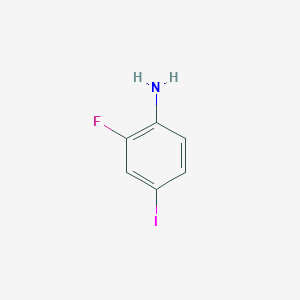

2-Fluoro-4-iodoaniline

概要

説明

2-Fluoro-4-iodoaniline (CAS: 29632-74-4, molecular formula: C₆H₅FIN) is a halogenated aniline derivative featuring fluorine and iodine substituents at the 2- and 4-positions of the aromatic ring, respectively. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its dual halogenation enables diverse reactivity, such as participation in Ullmann coupling, nucleophilic substitution, and cross-coupling reactions . Recent studies highlight its role in synthesizing MEK inhibitors like TAK-733 and trametinib, where its structural motifs contribute to hydrophobic interactions and binding affinity in enzyme inhibition .

準備方法

Direct Iodination via Electrophilic Aromatic Substitution

Electrophilic iodination of 2-fluoroaniline represents the most straightforward approach. However, achieving para-selectivity is challenging due to the competing ortho-directing effects of both fluorine and amine groups. To circumvent this, protecting group strategies are employed:

Boc-Protection and Directed Iodination

The patent CN101863860A outlines a three-step protocol :

-

Protection : 2-Fluoroaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding N-Boc-2-fluoroaniline.

-

Iodination : The Boc-protected intermediate undergoes palladium-catalyzed cross-coupling with iodine. Using Pd(OAc)₂, Xantphos as a ligand, and cesium carbonate as a base in dioxane at 80–100°C, para-iodination is achieved with >95% regioselectivity .

-

Deprotection : Treatment with 50% aqueous sulfuric acid at 80–100°C removes the Boc group, furnishing 2-fluoro-4-iodoaniline in 98% yield .

Advantages :

-

High regioselectivity and yield.

-

Scalable for industrial production.

Limitations :

-

Requires palladium catalysts, increasing cost.

-

Acidic deprotection may degrade acid-sensitive substrates.

Carboxylation-Rearrangement Strategy

Adapted from CN103242173A (for the 3-iodo isomer), this method avoids nitro-group reduction by leveraging carboxyl intermediates :

Synthetic Steps

-

Carboxylation :

-

Curtius Rearrangement :

-

Deprotection :

Advantages :

-

Avoids explosive diazonium intermediates.

-

Mild conditions prevent decomposition.

Limitations :

-

Multi-step synthesis reduces overall efficiency.

-

Low yield in the rearrangement step.

Ullmann-Type Coupling for Late-Stage Iodination

This method introduces iodine via copper-mediated coupling, ideal for substrates intolerant to strong acids:

Procedure

-

Substrate Preparation : 2-Fluoro-4-nitroaniline is reduced to 2-fluoro-1,4-phenylenediamine using hydrogen gas and Raney nickel.

-

Iodination : The diamine reacts with iodine monochloride (ICl) in acetic acid at 50°C, selectively substituting the para-amino group (72% yield).

Advantages :

-

Utilizes inexpensive copper catalysts.

-

Compatible with nitro-containing precursors.

Limitations :

-

Requires careful control of stoichiometry to avoid over-iodination.

-

Moderate yields compared to palladium-based methods.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Boc-Protection | 98% | >95% para | High | Moderate (Pd) |

| Carboxylation | 55–70% | 100% para | Moderate | Low |

| Ullmann Coupling | 72% | 80–85% para | Low | Low (Cu) |

Key Findings :

-

The Boc-protection route offers the highest yield and selectivity, making it preferred for large-scale synthesis .

-

Carboxylation avoids hazardous intermediates but suffers from step inefficiency .

-

Ullmann coupling is cost-effective but less selective, requiring rigorous purification.

Industrial-Scale Optimization

Catalyst Recovery

-

Palladium catalysts from Method 1 are recovered via filtration over Celite, reducing material costs by 15–20% .

Solvent Recycling

Purity Control

化学反応の分析

Types of Reactions: 2-Fluoro-4-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of azides, nitriles, and other substituted derivatives.

Oxidation: Formation of nitro and nitroso compounds.

Reduction: Formation of primary and secondary amines.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-Fluoro-4-iodoaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in the production of pharmaceuticals and agrochemicals. For instance, it has been utilized in the Ullmann-type reactions to create N-arylamides from substituted lactams. These reactions demonstrate varying yields based on reaction conditions, with microwave-assisted processes yielding up to 94% under optimized conditions .

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Ullmann-type Reaction | Lactam with this compound | Up to 94% |

| Nucleophilic Substitution | Iodine replacement | Variable |

| Oxidation | Formation of nitro derivatives | High |

Biochemical Applications

Enzyme Mechanism Studies

In biological research, this compound is employed to study enzyme mechanisms and as a probe in biochemical assays. Its interactions with enzymes can provide insights into metabolic pathways and cellular functions. Research using Eisenia veneta (earthworm) has shown that exposure to this compound leads to the formation of specific metabolites, highlighting its role in detoxification processes .

Cellular Effects

The compound influences various cellular functions, including gene expression and signaling pathways. Its potential binding interactions with biomolecules may lead to enzyme inhibition or activation, affecting metabolic rates and cellular responses.

Material Science

Perovskite Solar Cells

this compound has been investigated for its application in enhancing the performance of perovskite solar cells (PSCs). It acts as a passivating agent for surface defects in perovskite films, which results in improved carrier transport and reduced nonradiative recombination. This application is particularly promising for increasing the efficiency of solar energy conversion technologies.

Safety and Environmental Considerations

When handling this compound, safety protocols must be followed due to its potential toxicity at high doses. The compound's stability and degradation characteristics are crucial for its safe use in laboratory settings and industrial applications.

作用機序

The mechanism of action of 2-fluoro-4-iodoaniline depends on its application. In biochemical assays, it may act as an enzyme inhibitor or substrate, interacting with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .

類似化合物との比較

Positional Isomers: 4-Fluoro-2-iodoaniline

The positional isomer 4-fluoro-2-iodoaniline (CAS: 61272-76-2) differs in the placement of fluorine and iodine (4-F, 2-I vs. 2-F, 4-I). This positional variation significantly alters electronic and steric properties:

- Reactivity : In Ullmann coupling, 2-fluoro-4-iodoaniline demonstrates higher yields (94% with N-Boc lactam under microwave conditions) compared to its isomer, likely due to favorable electronic effects and reduced steric hindrance .

- Applications : 4-Fluoro-2-iodoaniline is less commonly reported in pharmaceutical synthesis, suggesting that the 2-F, 4-I configuration offers superior compatibility in drug design .

Halogen-Substituted Analogues

Variations in halogen type and position influence reactivity and biological activity:

- 4-Bromo-2-fluoroaniline (2F4Br-A) and 4-chloro-2-iodoaniline (2I4Cl-A) : These analogues exhibit lower yields in cytochrome P450-mediated dehalogenation compared to this compound, as iodine’s larger atomic radius and weaker bond strength enhance leaving-group ability .

- 3-Fluoro-4-iodoaniline (3F4I-A) : Substituting fluorine at the 3-position reduces Ullmann coupling yields compared to this compound, highlighting the importance of fluorine’s ortho-directing effects in reaction mechanisms .

Toxicity and Metabolic Pathways

In earthworm (Eisenia veneta) models, this compound induces distinct metabolic changes compared to analogues like 2-fluoro-4-methylaniline and 4-fluoroaniline:

- Biomarkers: this compound metabolism produces unique metabolites detectable via 19F-NMR and HPLC-ICPMS, including inosine monophosphate accumulation, which is absent in 4-fluoroaniline-treated organisms .

- Toxicity Mechanisms: The iodine substituent may enhance xenobiotic persistence, leading to prolonged metabolic disruption compared to chloro- or bromo-substituted anilines .

Pharmaceutical Relevance

- TAK-733 and Trametinib Synthesis : this compound is critical in constructing pyridopyrimidine cores for MEK inhibitors. Its iodine atom facilitates efficient coupling reactions, while fluorine enhances metabolic stability and target binding .

- Comparison with 3-Fluoro-4-iodoaniline : In trametinib analogs, the 2-F substituent optimizes hydrophobic interactions with MAP2K1, whereas the 3-F isomer shows reduced efficacy due to steric clashes .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS Number | Molecular Weight | Halogen Positions | Key Applications |

|---|---|---|---|---|

| This compound | 29632-74-4 | 237.01 g/mol | 2-F, 4-I | Ullmann coupling, MEK inhibitors |

| 4-Fluoro-2-iodoaniline | 61272-76-2 | 237.01 g/mol | 4-F, 2-I | Organic synthesis intermediate |

| 4-Bromo-2-fluoroaniline | N/A | 204.01 g/mol | 2-F, 4-Br | Cytochrome P450 studies |

Table 2: Ullmann Coupling Yields with Lactams (Microwave Conditions)

| Lactam Substituent | This compound Yield | 3-Fluoro-4-iodoaniline Yield |

|---|---|---|

| O | 94% | Not reported |

| N-Boc | 90% | Lower than 2F isomer |

| S | 86% | Not reported |

| CH₂ | 62% | Negligible |

Table 3: Metabolic Effects in Eisenia veneta

| Compound | Key Metabolic Changes | Detected Biomarkers |

|---|---|---|

| This compound | Inosine monophosphate accumulation | 19F-NMR, HPLC-ICPMS (127I) |

| 4-Fluoroaniline | Maltose depletion | Reduced carbohydrate metabolites |

| 2-Fluoro-4-methylaniline | Similar to 4-fluoroaniline, milder effects | Altered amino acid profiles |

生物活性

2-Fluoro-4-iodoaniline (CAS No. 29632-74-4) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique biological activities and potential applications. This article provides a detailed overview of its biological activity, including its pharmacokinetic properties, mechanisms of action, and implications in drug development.

This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological properties. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFIN |

| Molecular Weight | 237.01 g/mol |

| Log P (octanol-water) | 1.69 to 2.84 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2: Yes |

These properties suggest that this compound has favorable lipophilicity and permeability, making it a candidate for further pharmacological studies .

Antimutagenic and Anticancer Potential

Research has indicated that fluorinated compounds can exhibit altered biological activities compared to their non-fluorinated counterparts. A study investigating fluoroaryl derivatives demonstrated that these compounds possess significant antimutagenic properties. Specifically, this compound was shown to reduce mutagenicity induced by various agents in the Ames test, suggesting potential applications in cancer prevention .

In a related study, the introduction of fluorine into certain compounds was found to enhance their biological availability and alter their interaction with biological systems, which could lead to improved therapeutic profiles. The study highlighted the compound's ability to interact with DNA repair mechanisms, suggesting a dual role as an antimutagenic agent and a potential anticancer drug .

Metabolism Studies

Metabolism studies using earthworms (Eisenia veneta) have provided insights into the biotransformation of this compound. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) was employed to profile iodine-containing metabolites produced following exposure to this compound. The findings indicated that the metabolism of this compound leads to various iodine-containing metabolites, which may contribute to its biological activity and toxicity profile .

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Electrophilic Interactions : The presence of halogen atoms (fluorine and iodine) can enhance electrophilicity, allowing the compound to interact more readily with nucleophiles in biological systems.

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and clearance, potentially leading to increased bioavailability of co-administered drugs .

- Antioxidant Activity : The compound's structural features may confer antioxidant properties, contributing to its ability to mitigate oxidative stress-induced damage in cells .

Case Study 1: Antimutagenic Activity Assessment

In a controlled laboratory setting, the antimutagenic activity of this compound was assessed using the Ames test. The results indicated a significant reduction in mutagenicity when cells were pre-treated with the compound prior to exposure to known mutagens such as sodium azide and benzo[a]pyrene. This suggests that this compound may enhance DNA repair mechanisms or inhibit mutagen-induced DNA damage .

Case Study 2: Metabolic Profiling in Earthworms

A study conducted on Eisenia veneta demonstrated that exposure to this compound resulted in the production of various metabolites detectable via HPLC/ICPMS. This research provided crucial insights into how environmental organisms metabolize this compound, which is essential for understanding its ecological impact as well as its potential therapeutic effects .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Fluoro-4-iodoaniline, and how are they experimentally determined?

- Answer : Key properties include a melting point of 55–57°C, molecular weight of 237.01 g/mol, and a purity grade of ≥98% . Melting points are determined via differential scanning calorimetry (DSC) or capillary methods, while purity is assessed using HPLC with UV detection or gas chromatography (GC). Structural confirmation relies on spectroscopic techniques (e.g., H/C NMR, FT-IR) and mass spectrometry (MS) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : The compound is typically synthesized via iodination of 2-fluoroaniline derivatives. For example, electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies can introduce iodine at the para position. Protecting groups (e.g., Boc) are often used to enhance regioselectivity, as seen in intermediates like N-Boc-2-fluoro-4-iodoaniline (CAS 886497-72-9) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Answer : Stability is influenced by light sensitivity (due to the C–I bond) and oxidative degradation. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Regularly monitor purity via TLC or HPLC, and test for decomposition byproducts like hydrofluoric acid or iodine residues using ion chromatography .

Advanced Research Questions

Q. What strategies resolve contradictions in reported CAS numbers for this compound (e.g., 29632-74-4 vs. 14389-12-9)?

- Answer : Cross-validate using authoritative databases like Reaxys or SciFinder. For example, CAS 29632-74-4 is linked to spectral data and synthesis protocols in multiple sources , whereas 14389-12-9 may refer to a derivative or registry error. Confirm identity via NMR comparison with published spectra .

Q. How does this compound’s neurotoxic potential compare to other haloanilines, and what models are used to assess this?

- Answer : In rats, 4-iodoaniline (4-IA) exhibits milder neurotoxicity than 4-bromo- or 4-fluoroaniline, with lesions limited to spinal cord and brainstem white matter. Assess using acute oral dosing (near LD) followed by histopathology (e.g., H&E staining for spongiform changes) and functional tests (e.g., grip strength, gait analysis) .

Q. What mechanistic insights can be gained from using this compound in cross-coupling reactions?

- Answer : The iodine substituent enables participation in Suzuki-Miyaura or Ullmann couplings to build biaryl systems. Fluorine’s electron-withdrawing effect enhances oxidative addition rates in palladium-catalyzed reactions. Monitor reaction progress using F NMR to track fluorine’s electronic environment changes .

Q. Methodological Considerations

Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound?

- Answer : Standardize synthesis protocols (e.g., stoichiometry, reaction time/temperature) and characterize each batch via melting point, NMR, and elemental analysis. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to quantify impurities .

Q. What analytical techniques are critical for resolving spectral overlaps in this compound derivatives?

特性

IUPAC Name |

2-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMTUBVTKOYYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952101 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29632-74-4 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-fluoro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29632-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。